8,8,8-Trifluorooctan-1-amine

Description

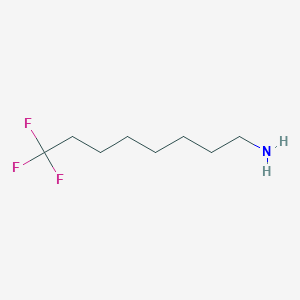

Structure

3D Structure

Properties

IUPAC Name |

8,8,8-trifluorooctan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F3N/c9-8(10,11)6-4-2-1-3-5-7-12/h1-7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZNTDYMSHJWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(F)(F)F)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138291-46-8 | |

| Record name | 8,8,8-trifluorooctan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 8,8,8 Trifluorooctan 1 Amine

Reactions of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base, allowing it to readily participate in reactions with a variety of electrophiles.

Nucleophilic Substitution Reactions

As a nucleophile, 8,8,8-trifluorooctan-1-amine can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. The reaction proceeds via the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com However, these reactions can be difficult to control, often resulting in over-alkylation and a mixture of products. masterorganicchemistry.com The initial reaction forms a secondary amine, which can then compete with the primary amine to react with another molecule of the alkyl halide, leading to a tertiary amine and even a quaternary ammonium salt. youtube.com

General Scheme for Nucleophilic Substitution:

Primary Amine Formation: R-X + NH₃ → R-NH₃⁺X⁻ → R-NH₂

Secondary Amine Formation: R-NH₂ + R-X → R₂-NH₂⁺X⁻ → R₂-NH

Tertiary Amine Formation: R₂-NH + R-X → R₃-NH⁺X⁻ → R₃-N

Quaternary Ammonium Salt Formation: R₃-N + R-X → R₄-N⁺X⁻

Acylation and Amide Formation

One of the most fundamental reactions of primary amines is their acylation to form amides. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. fishersci.co.uk The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. These reactions are generally high-yielding and are a common method for creating stable amide bonds. researchgate.netorganic-chemistry.org

Another approach is the direct coupling of a carboxylic acid with the amine, facilitated by a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uknih.gov These reagents activate the carboxylic acid to form a more reactive intermediate that is readily attacked by the amine. fishersci.co.uk

| Acylating Agent | Product | General Conditions |

| Acyl Chloride | Amide | Aprotic solvent, often with a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. fishersci.co.uk |

| Carboxylic Anhydride | Amide | Can be run neat or in a solvent; sometimes requires heat. youtube.com |

| Carboxylic Acid | Amide | Requires a coupling agent (e.g., DCC, EDC, HATU) and a base in an aprotic solvent. fishersci.co.uknih.gov |

Imine Formation and Subsequent Transformations

This compound reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.comlibretexts.org The pH of the reaction is crucial; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic that it protonates the amine, rendering it non-nucleophilic. libretexts.orglumenlearning.com

Imines are valuable synthetic intermediates. A particularly useful subsequent transformation is their reduction to form secondary amines. This two-step process, known as reductive amination, involves the formation of the imine followed by its reduction in situ or in a separate step. masterorganicchemistry.comharvard.edu Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Reductive amination is a highly versatile and controlled method for synthesizing secondary and tertiary amines, avoiding the over-alkylation issues of direct nucleophilic substitution. masterorganicchemistry.com

Formation of Sulfonamide Derivatives

Primary amines react readily with sulfonyl chlorides in the presence of a base to yield sulfonamides. ijarsct.co.in This reaction, analogous to acylation, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the displacement of the chloride ion. organic-chemistry.org Sulfonamides are a significant class of compounds in medicinal chemistry due to their biological activities. nih.gov The synthesis is typically robust and can be achieved under mild conditions. organic-chemistry.org More recently, methods utilizing sulfonyl fluorides activated by Lewis acids like calcium triflimide have also been developed. nih.gov

Influence of the Trifluoromethyl Group on Reactivity

The terminal trifluoromethyl (-CF₃) group exerts a significant influence on the chemical properties of the molecule, primarily through its strong electron-withdrawing inductive effect. nih.govquora.com

Electronic Effects on Amine Basicity and pKa Modulation

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This group pulls electron density away from the nitrogen atom through the carbon chain (an inductive effect). As a result, the lone pair of electrons on the nitrogen is less available to accept a proton. masterorganicchemistry.com

Comparison of pKa Values for Related Amines:

| Compound | pKa of Conjugate Acid | Reference |

| Octylamine | 10.65 | alfa-chemistry.com |

| Hexylamine | 10.56 | alfa-chemistry.com |

| This compound | Expected to be < 10.65 | Inferred from principles masterorganicchemistry.comnih.gov |

This modulation of basicity is a critical consideration in designing synthetic routes and in applications where the protonation state of the amine is important.

Impact on Conformational Preferences

The highly polar C-F bonds can destabilize certain cyclic structures, but in a linear chain like that of this compound, the primary influence is on the rotational barriers and the preference for specific dihedral angles. The gauche and anti conformations of the carbon backbone are affected, which can lead to a more rigid or a specifically folded structure compared to its non-fluorinated analog. This conformational constraint can be crucial in the design of bioactive molecules, as it can pre-organize the molecule for optimal binding to a biological target. The specific conformational preferences of fluorinated tetrahydrothiopyran oxides, for example, have been studied to elucidate the role of electrostatic interactions involving fluorine. researchgate.net While not a linear amine, this research highlights the fundamental conformational effects that fluorine substitution can impart upon a molecule's scaffold.

Effects on Metabolic Stability and Stability in Synthetic Pathways

One of the most significant advantages of incorporating a trifluoromethyl group into a molecule is the enhancement of its metabolic stability. researchgate.net The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.

In the context of this compound, the terminal CF₃ group effectively blocks omega-oxidation, a common metabolic pathway for long-chain alkyl groups. This blockage prevents the formation of corresponding carboxylic acid metabolites, thereby increasing the biological half-life of any larger molecule that incorporates this fluorinated tail. This strategy is a cornerstone of modern medicinal chemistry for improving the pharmacokinetic profiles of drug candidates. nih.gov For instance, strategies to enhance metabolic stability often involve structural modifications that hinder biotransformation, and terminal fluorination is a prime example. researchgate.net

Furthermore, the CF₃ group is generally inert under a wide range of synthetic conditions. Its robustness allows the primary amine group to be chemically modified through various reactions without affecting the fluorinated terminus. This stability is crucial for multi-step syntheses where the fluorinated moiety must remain intact throughout the entire reaction sequence. The primary pathway for the degradation of some fluorinated compounds is radiodefluorination, which is a phase I reaction often carried out by the CYP2E1 isozyme in liver microsomes; however, the CF₃ group is particularly resistant to this process. nih.gov

Synthesis of Advanced Derivatives and Analogs of this compound

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives and analogs.

Elongation and Modification of the Alkyl Chain

The synthesis of derivatives can be achieved through standard transformations of the primary amine. These reactions allow for the elongation of the carbon chain or the introduction of new functional groups.

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Acetyl chloride | N-(8,8,8-trifluorooctyl)acetamide |

| Reductive Amination | Benzaldehyde, NaBH₄ | N-benzyl-8,8,8-trifluorooctan-1-amine |

| N-Alkylation | Methyl iodide | N-methyl-8,8,8-trifluorooctan-1-amine |

| Sulfonamide Formation | Tosyl chloride | N-(8,8,8-trifluorooctyl)tosylamide |

These fundamental reactions provide access to a diverse set of molecules where the trifluorooctyl moiety is appended to various functional cores.

Incorporation into Complex Molecular Scaffolds

As a primary amine, this compound is an ideal building block for incorporation into larger, more complex molecular frameworks, including active pharmaceutical ingredients (APIs). Chiral amines are considered essential components in the manufacturing of many valuable compounds. researchgate.net The amine can be used as a nucleophile to be integrated into heterocyclic systems or as a key component in the synthesis of polymers and other materials. For example, amine-based scaffolds like adamantan-1-amine are used as precursors for a variety of bioactive compounds. researchgate.net Similarly, this compound can be used to introduce the lipophilic, metabolically stable trifluorooctyl tail onto a parent molecule to enhance its properties.

Formation of Polyfluorinated Amine Adducts

The nucleophilic nature of the amine group allows it to react with electron-deficient fluoroolefins to form polyfluorinated amine adducts. For example, the addition of secondary amines to pentafluoropropene can generate mixtures of fluorinating agents. researchgate.net In a similar fashion, this compound can add across the double bond of perfluoroalkenes. This reaction serves as a method to synthesize more complex fluorinated molecules, where the properties of both the trifluorooctyl chain and the newly introduced polyfluoroalkyl segment can be combined.

Reaction Mechanisms Involving Amine Radical Cations in Fluorinated Systems

Amine radical cations are highly reactive intermediates that can be generated through the single-electron oxidation of the corresponding amine. beilstein-journals.org This process can be initiated by chemical oxidants, electrochemistry, or, more recently, by visible-light photoredox catalysis. beilstein-journals.orgnsf.gov

The formation of an amine radical cation from a derivative of this compound would proceed via the removal of an electron from the nitrogen atom. The subsequent reactivity of this radical cation can follow several pathways:

Hydrogen Atom Abstraction: The amine radical cation can act as a source of a hydrogen radical, leading to the formation of an iminium ion. This pathway is common in various visible light-mediated reductions. beilstein-journals.org

Deprotonation: Loss of a proton from the carbon alpha to the nitrogen generates an α-amino radical. This radical is a key intermediate in many C-C bond-forming reactions. beilstein-journals.org

Radical Cyclization: In appropriately designed substrates, the radical cation can undergo intramolecular cyclization reactions.

In fluorinated systems, the presence of electron-withdrawing fluorine atoms can influence the oxidation potential of the amine and the stability of the resulting radical cation. While the terminal CF₃ group in this compound is distant from the amine, it can still exert a modest inductive effect through the alkyl chain. Radical fluorination reactions often proceed through mechanisms involving single-electron transfer (SET) to generate radical cation intermediates. thieme-connect.de For example, the silver-catalyzed radical aminofluorination of alkenes involves the generation of an amidyl radical cation as a key step. thieme-connect.de The study of these transient species, sometimes detected using techniques like electrospray ionization mass spectrometry (ESI-MS), is crucial for understanding and optimizing these complex transformations. nsf.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For fluorinated molecules like 8,8,8-Trifluorooctan-1-amine, multinuclear NMR experiments involving ¹⁹F, ¹H, and ¹³C nuclei offer a wealth of information.

In-depth ¹⁹F NMR Analysis for Structural Elucidation and Quantification

¹⁹F NMR spectroscopy is exceptionally sensitive and specific for the analysis of fluorinated compounds. The trifluoromethyl (-CF₃) group in this compound provides a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to its electronic environment, making it a powerful tool for confirming the presence and integrity of the trifluoromethylated alkyl chain.

For quantification, ¹⁹F NMR is advantageous due to the 100% natural abundance of the ¹⁹F nucleus and the wide range of chemical shifts, which minimizes signal overlap. chemicalbook.com An internal standard with a known concentration and a distinct ¹⁹F signal is typically added to the sample. By comparing the integration of the analyte's ¹⁹F signal to that of the internal standard, a precise and accurate quantification can be achieved without the need for a specific reference standard of the analyte itself. chemicalbook.com

Table 1: Representative ¹⁹F NMR Data for a Terminal Trifluoromethyl Group This table presents typical, non-specific data for illustrative purposes as specific experimental values for this compound were not available in the searched literature.

| Parameter | Expected Value | Description |

|---|---|---|

| Chemical Shift (δ) | -60 to -70 ppm | The signal for the -CF₃ group typically appears in this upfield region relative to a reference standard like CFCl₃. |

| Multiplicity | Triplet (t) | The fluorine nuclei are coupled to the two adjacent protons on C7, resulting in a triplet based on the n+1 rule. |

Application of ¹H and ¹³C NMR for Comprehensive Structural Assignments

¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. In this compound, each methylene (B1212753) (-CH₂-) group in the alkyl chain and the terminal amine group (-NH₂) produce distinct signals, allowing for a complete structural assignment.

In the ¹H NMR spectrum, the protons on each carbon atom have a unique chemical shift depending on their proximity to the electron-withdrawing -CF₃ group and the electron-donating -NH₂ group. Protons closer to the amine group (e.g., at C1) are shifted downfield compared to those in the middle of the chain. Similarly, protons near the -CF₃ group (e.g., at C7) are also shifted downfield due to its inductive effect. Spin-spin splitting patterns, such as triplets and multiplets, arise from coupling between adjacent protons, which helps to confirm the connectivity of the alkyl chain. researchgate.netscientificlabs.ie

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The spectrum is often acquired with proton decoupling, resulting in a single peak for each carbon. The chemical shifts are influenced by the electronegativity of nearby atoms. The carbon atom attached to the amine group (C1) and the carbons near the trifluoromethyl group (C7 and C8) will have characteristic chemical shifts. The C8 carbon, directly bonded to the fluorine atoms, will also exhibit splitting in a proton-coupled spectrum due to ¹JCF coupling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on standard chemical shift increments. Actual experimental values may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (-CH₂NH₂) | ~2.7-2.9 | ~42 |

| C2 (-CH₂-) | ~1.4-1.6 | ~33 |

| C3-C5 (-CH₂-) | ~1.2-1.4 | ~26-29 |

| C6 (-CH₂-) | ~1.5-1.7 | ~22 |

| C7 (-CH₂CF₃) | ~1.9-2.1 | ~31 (quartet, ²JCF) |

Stereochemical Analysis using NOE and HOESY Experiments

While this compound is an achiral molecule with a flexible chain, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into its preferred solution-state conformation. Specifically, the Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is used to detect spatial proximity between nuclei of different types, such as ¹H and ¹⁹F.

A ¹H-¹⁹F HOESY experiment can reveal through-space interactions between the fluorine atoms of the -CF₃ group and protons along the alkyl chain. chemicalbook.com Observing cross-peaks between the ¹⁹F signal and specific proton signals indicates that these nuclei are, on average, close to each other in space (typically within 5 Å). This information can help determine the conformational preferences of the molecule in solution, such as the tendency for the chain to fold back on itself.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound. dntb.gov.ua HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). For this compound (C₈H₁₆F₃N), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This accurate mass measurement provides a high degree of confidence in the compound's identification.

Table 3: HRMS Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₈H₁₇F₃N⁺ | 184.1308 |

UPLC/MS and APCI-MS for Purity Assessment and Identification

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS) is a highly efficient technique for separating components of a mixture and identifying them. It is commonly used to assess the purity of a chemical substance. A sample of this compound can be analyzed by UPLC/MS to detect and identify any synthesis-related impurities or degradation products.

Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique often used for analyzing less polar, volatile compounds that are not easily ionized by electrospray ionization (ESI). Given the alkyl nature of this compound, APCI-MS can be an effective method for its detection. In the APCI source, the analyte is typically protonated to form the [M+H]⁺ ion, which is then detected by the mass spectrometer. The combination of the retention time from the UPLC and the mass-to-charge ratio from the MS provides a highly specific method for the identification and purity assessment of the target compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its constituent bonds.

Infrared spectroscopy is a fundamental tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

The primary amine (-NH₂) group is readily identifiable. It typically displays two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. openstax.orglibretexts.org Another characteristic absorption for primary amines is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad absorption due to N-H wagging can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The aliphatic carbon chain contributes C-H stretching vibrations, which are expected in the 3000-2850 cm⁻¹ region. libretexts.org The presence of methylene (-CH₂-) groups is further confirmed by their characteristic scissoring (bending) vibrations around 1470-1450 cm⁻¹. libretexts.org

The most distinctive feature of this molecule is the terminal trifluoromethyl group. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its stretching vibrations give rise to very strong and characteristic absorption bands in the IR spectrum. wikipedia.org For compounds with a CF₃ group, strong, complex absorptions are typically observed in the 1350-1100 cm⁻¹ range. wikipedia.org These intense bands are often the most prominent peaks in the spectrum and can sometimes obscure other signals in the fingerprint region. wikipedia.org

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium, Sharp |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Primary Amine (R-NH₂) | C-N Stretch | 1250 - 1020 | Weak to Medium |

| Alkyl Chain (-CH₂-) | C-H Stretch | 3000 - 2850 | Strong |

| Alkyl Chain (-CH₂-) | C-H Bend (Scissoring) | ~1465 | Medium |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1100 | Very Strong, Complex |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a powerful complement to IR spectroscopy. While strong dipole changes characterize IR-active modes, Raman-active modes are associated with changes in polarizability.

For this compound, the long hydrocarbon chain is expected to produce distinct Raman signals. The C-C stretching vibrations within the alkyl backbone, often weak in the IR spectrum, give strong peaks in the Raman spectrum, typically in the 800-1200 cm⁻¹ region. The conformation of this chain (e.g., the ratio of trans to gauche conformers) can be analyzed through the features of the C-H stretching region (2800-3000 cm⁻¹) and other conformationally sensitive modes. rsc.org

The symmetric vibrations of the CF₃ group are also expected to be prominent in the Raman spectrum. The symmetric C-F stretch, in particular, can provide a clean, strong signal that is highly characteristic of the trifluoromethyl group. This provides complementary information to the typically more complex C-F absorption bands seen in IR spectroscopy.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3500 - 3300 | Weak |

| Alkyl Chain (-CH₂-, -CH₃) | C-H Stretch | 3000 - 2850 | Strong |

| Alkyl Chain (-CH₂-) | CH₂ Twist/Wag | 1300 - 1450 | Medium |

| Alkyl Chain (-C-C-) | C-C Stretch | 800 - 1200 | Medium-Strong |

| Trifluoromethyl (-CF₃) | C-F Symmetric Stretch | 700 - 800 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a published crystal structure for this compound is not available in crystallographic databases. This is not uncommon for flexible, long-chain molecules which can be challenging to crystallize.

However, were a suitable single crystal to be grown and analyzed, X-ray diffraction would yield invaluable data. It would confirm the conformational preferences of the octyl chain in the solid state, revealing whether it adopts a fully extended, all-trans conformation or a more folded structure. Crucially, it would elucidate the nature of the intermolecular hydrogen bonding network formed by the primary amine groups. rsc.org In the solid state, primary amines typically form N-H···N hydrogen bonds, which dictate the packing of molecules in the crystal lattice. rsc.orgacs.org The analysis would also reveal any potential weak interactions involving the fluorine atoms and provide precise measurements of the C-F bond lengths.

Novel Spectroscopic Technologies for C-F Bond Detection (e.g., Spectro-Fluor™)

The carbon-fluorine bond's unique properties, including its strength and high polarity, make it a target for specialized analytical techniques. st-andrews.ac.ukalfa-chemistry.com While conventional IR and Raman spectroscopy are effective, novel methods aim to enhance sensitivity and specificity for C-F bond detection, particularly in complex environments.

One such emerging technology is Carbon-Fluorine Spectroscopy (CFS™), also referred to as Spectro-Fluor™ or Fluoro-Raman Spectroscopy (FRS™). rsc.orgresearchgate.netnih.gov This technique is a specialized application of Raman spectroscopy that leverages the discovery of a characteristic optical signature of the C-F bond in the fingerprint region of 500-800 cm⁻¹. researchgate.netnih.gov This region often contains the symmetric C-F stretching mode, which can be a strong and specific Raman scatterer. The technology aims to provide rapid and highly specific detection and quantification of any organofluorine compound. For a molecule like this compound, Spectro-Fluor™ could potentially be used to trace the molecule in various matrices with high sensitivity, using the CF₃ group as an intrinsic molecular label. researchgate.netnih.gov

Applications in Chemical Sciences Non Biological and Non Clinical

8,8,8-Trifluorooctan-1-amine as a Versatile Synthetic Building Block

The primary amine functionality of this compound serves as a reactive handle, allowing for its incorporation into a wide array of molecular structures through common organic reactions such as amidation, alkylation, and nucleophilic substitution. This reactivity, combined with the physicochemical properties imparted by the trifluorinated alkyl chain, establishes it as a valuable precursor in synthetic chemistry.

This compound has been effectively utilized as a key building block in the synthesis of complex substituted benzoic acid derivatives. researchgate.netliv.ac.uk In a notable drug discovery campaign, the compound was first synthesized and then employed as a crucial nucleophile. researchgate.netliv.ac.uk Its primary amine group readily participates in nucleophilic aromatic substitution reactions, displacing activated halogen atoms on aromatic rings.

Specifically, it has been reacted with intermediates such as 4-fluoro-3-(N,N-dimethylsulfamoyl)benzoic acid to produce the lead compound 3-(N,N-dimethylsulfamoyl)-4-((8,8,8-trifluorooctyl)amino)benzoic acid. liv.ac.uk The reaction is typically carried out in a suitable solvent like 1,4-dioxane (B91453) at elevated temperatures, often in the presence of a base such as triethylamine (B128534) (TEA) to neutralize the acid byproduct. researchgate.net This synthetic strategy has been applied to generate a library of related compounds, where the amine was reacted with various substituted 4-fluoro-3-sulfamoylbenzoic acid scaffolds. researchgate.net

The introduction of the 8,8,8-trifluorooctyl moiety was a deliberate design choice to modulate the lipophilicity and metabolic stability of the target molecules. researchgate.netliv.ac.uk The terminal trifluoromethyl group, in particular, was found to enhance interactions with target biomolecules and improve properties such as kinetic solubility and metabolic half-life when compared to simple n-octyl analogues. liv.ac.uk This demonstrates the role of this compound in creating diverse chemical libraries for structure-activity relationship (SAR) studies.

Below is a table summarizing the use of this compound as a reactant in the synthesis of various complex scaffolds.

| Reactant 1 | Reactant 2 (Amine) | Product | Reaction Type |

| 4-Fluoro-3-(N,N-dimethylsulfamoyl)benzoic acid intermediate | This compound | 3-(N,N-dimethylsulfamoyl)-4-((8,8,8-trifluorooctyl)amino)benzoic acid | Nucleophilic Aromatic Substitution |

| 2-Chloro-4-fluoro-5-(N,N-dimethylsulfamoyl)benzoic acid | This compound | 2-Chloro-4-((8,8,8-trifluorooctyl)amino)-5-(N,N-dimethylsulfamoyl)benzoic acid | Nucleophilic Aromatic Substitution |

| Various N-substituted 4-fluoro-3-sulfamoylbenzoic acids | This compound | Library of 4-((8,8,8-trifluorooctyl)amino)-3-sulfamoylbenzoic acid derivatives | Nucleophilic Aromatic Substitution |

Data sourced from a study on NKCC1 inhibitors. researchgate.net

Role in Materials Science and Polymer Chemistry

The amphiphilic nature of this compound, possessing a hydrophilic amine "head" and a hydrophobic/oleophobic fluorinated "tail," suggests significant potential for applications in materials science.

Fluorinated surfactants are a class of surface-active agents known for their exceptional ability to lower the surface tension of water and the interfacial tension between liquids. They are characterized by a fluorocarbon chain that is both hydrophobic and oleophobic. The structure of this compound is analogous to that of a cationic surfactant precursor. Upon protonation or quaternization of the amine group, it would possess the classic head-and-tail architecture required for surface activity.

Inspired by related terminally fluorinated alkyl chains, this compound could be used to modify surfaces, imparting properties of low surface energy, hydrophobicity, and oleophobicity. When applied to a substrate, the amine group could anchor the molecule to the surface (via covalent bonding or electrostatic interaction), while the fluorinated tails would orient outwards, creating a low-energy, non-stick, and repellent interface.

The primary amine group of this compound allows it to be chemically incorporated into various polymer backbones. For instance, it can react with polymers containing electrophilic groups such as epoxides, isocyanates, or acyl chlorides. This "grafting to" approach is a viable method for modifying the surface properties of existing polymers. By incorporating the 8,8,8-trifluorooctyl side chains, the resulting polymer would exhibit significantly reduced surface energy.

Such modified polymers could be used in the formulation of functional coatings that provide water and oil repellency, chemical resistance, and anti-fouling properties. The introduction of the trifluoromethyl group is known to decrease the hydrophilicity and surface free energy of materials like epoxy resins and polyurethanes.

Applications in Catalysis and Ligand Design

Primary amines are fundamental building blocks for the synthesis of ligands used in homogeneous catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, forming the basis of a metal-ligand complex. This compound could, in principle, be used to synthesize various types of ligands, such as Schiff bases (by condensation with aldehydes or ketones) or amido-phosphine ligands.

The presence of the long, fluorinated alkyl chain could be leveraged in "fluorous phase" catalysis. This technique involves attaching long perfluoroalkyl chains to a catalyst's ligand to make the catalyst soluble in a fluorous solvent. This allows for the easy separation of the catalyst from the reactants and products (which are typically in an organic phase) at the end of a reaction, facilitating catalyst recycling. While this remains a potential application, specific research detailing the use of this compound in ligand design for catalytic processes has not been prominently reported.

As Ligands in Transition Metal Catalysis (based on general amine ligand applications)

Primary amines are fundamental ligands in transition metal catalysis, serving as crucial components in a vast array of catalytic converters. The nitrogen atom's lone pair of electrons can coordinate to a metal center, thereby influencing its electronic properties and steric environment. This modulation of the metal's reactivity and selectivity is the cornerstone of ligand design in catalysis. In the context of this compound, its role as a ligand would be characterized by the interplay of its lipophilic alkyl chain and its electron-withdrawing trifluoromethyl terminus.

The table below outlines potential applications of this compound as a ligand in various transition metal-catalyzed reactions, based on the established roles of other primary amines.

| Catalytic Reaction | Potential Role of this compound Ligand | Metal Center Examples |

| Cross-Coupling Reactions | Modulate catalyst activity and selectivity; enhance solubility in organic media. | Palladium, Nickel, Copper |

| Hydrogenation | Stabilize metal nanoparticles; influence enantioselectivity in asymmetric hydrogenation. | Rhodium, Ruthenium, Iridium |

| Hydroformylation | Control regioselectivity (linear vs. branched aldehyde); improve catalyst lifetime. | Cobalt, Rhodium |

| Polymerization | Influence polymer chain growth and tacticity. | Ziegler-Natta catalysts (e.g., Titanium, Zirconium) |

Role in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Amines are a prominent class of organocatalysts, participating in a variety of reaction mechanisms. Primary amines can act as catalysts through the formation of iminium ions or enamines, which are key intermediates in many transformations.

Given its structure, this compound could potentially serve as an organocatalyst in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions. The long alkyl chain could provide a specific steric environment around the catalytic site, potentially influencing the stereochemical outcome of the reaction. The trifluoromethyl group might affect the acidity of the α-protons in any enamine intermediates, thereby altering reactivity.

Below is a summary of potential organocatalytic applications for this compound.

| Organocatalytic Reaction | Plausible Mechanism Involving this compound |

| Aldol Reaction | Formation of an enamine intermediate with a ketone or aldehyde, followed by nucleophilic attack on another carbonyl compound. |

| Michael Addition | Activation of an α,β-unsaturated carbonyl compound via iminium ion formation, facilitating conjugate addition of a nucleophile. |

| Mannich Reaction | Serves as the amine component in the formation of the key Eschenmoser's salt-like intermediate. |

Development of Novel Reagents and Methodologies

The unique combination of a primary amine and a trifluoromethyl group within the same molecule makes this compound a valuable starting material for the synthesis of novel reagents and the development of new synthetic methodologies. The primary amine functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of the trifluorooctyl moiety into various molecular scaffolds.

The development of new reagents derived from this compound could lead to the creation of novel surfactants, phase-transfer catalysts, or building blocks for fluorinated polymers and pharmaceuticals. The presence of the trifluoromethyl group can impart unique properties such as increased thermal stability, lipophilicity, and metabolic stability to the resulting molecules.

Methodologies that could be developed using this compound as a key reagent include novel approaches to the synthesis of complex fluorinated molecules. For instance, its use in multicomponent reactions could provide rapid access to libraries of structurally diverse compounds containing the trifluorooctyl group.

The following table details potential research directions for the development of new reagents and methodologies based on this compound.

| Research Area | Potential Application of this compound |

| Surfactant Chemistry | Synthesis of novel fluorinated surfactants with potential applications in materials science and environmental remediation. |

| Phase-Transfer Catalysis | Development of new phase-transfer catalysts for facilitating reactions between immiscible phases. |

| Fluorinated Building Blocks | Use as a precursor for the synthesis of more complex fluorinated molecules for applications in medicinal chemistry and materials science. |

| Multicomponent Reactions | Exploration of its utility in one-pot, multicomponent reactions to generate molecular complexity efficiently. |

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Contributions

Currently, the understanding of 8,8,8-trifluorooctan-1-amine is primarily based on its availability from commercial suppliers and the extensive body of research on analogous fluorinated amines. The key contribution of this compound to the field lies in its potential as a versatile building block. The presence of the terminal trifluoromethyl group is known to significantly alter the physicochemical properties of organic molecules. nih.gov This includes increasing metabolic stability and lipophilicity, which are highly desirable traits in the development of pharmaceuticals and agrochemicals. nih.govmdpi.com The primary amine group, on the other hand, serves as a reactive handle for a wide array of chemical transformations. msu.edu

The introduction of fluorine can also influence the basicity of the amine group. Generally, the high electronegativity of fluorine atoms can decrease the pKa of nearby amines, thereby affecting their bioavailability and interaction with biological targets. nih.govalfa-chemistry.com For this compound, the significant distance between the trifluoromethyl group and the amine suggests that this electronic effect may be attenuated compared to shorter-chain fluorinated amines.

Unexplored Reactivity and Synthetic Avenues for this compound

The reactivity of the primary amine in this compound is expected to be similar to that of other long-chain primary amines, allowing for a variety of functionalization reactions. msu.edu However, the influence of the distal trifluoromethyl group on these reactions remains largely unexplored. Future research could investigate:

N-Alkylation and N-Arylation: Studying the kinetics and thermodynamics of these reactions could reveal subtle electronic effects of the trifluoromethyl group.

Amide and Sulfonamide Formation: The synthesis of novel amides and sulfonamides derived from this compound could lead to new compounds with interesting biological activities or material properties.

Participation in Multicomponent Reactions: Investigating the use of this amine in reactions like the Ugi or Mannich reactions could provide efficient pathways to complex fluorinated molecules.

In terms of synthesis, while commercial availability suggests established routes, academic exploration of novel and more sustainable synthetic methods is warranted. Potential avenues include:

Reduction of 8,8,8-trifluorooctanenitrile or 8,8,8-trifluorooctanamide: These precursors could be synthesized from commercially available starting materials.

Reductive Amination of 8,8,8-trifluorooctanal: This would be a direct and atom-economical approach.

From 8-bromo-1,1,1-trifluorooctane: Nucleophilic substitution with an amine equivalent, such as phthalimide (B116566) followed by hydrolysis (Gabriel synthesis), could be a viable route.

Advancements in Stereoselective and Sustainable Synthesis of Fluorinated Amines

The broader field of fluorinated amine synthesis is continually advancing, with a focus on stereoselectivity and sustainability. While this compound itself is achiral, these advanced methods are relevant for the synthesis of more complex derivatives.

Recent progress includes the development of catalytic enantioselective methods for the synthesis of chiral fluorinated amines. nih.gov These methods often employ chiral catalysts to control the stereochemical outcome of reactions such as imine reductions or hydroaminations.

From a sustainability perspective, there is a growing interest in developing greener synthetic routes. This includes the use of more environmentally benign reagents and solvents, as well as catalytic methods that reduce waste and energy consumption. acs.org For instance, the use of CO2 and CS2 as C1 sources for the synthesis of carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which can be precursors to trifluoromethylamines, represents a significant step towards more sustainable fluorine chemistry. acs.org

Prospects for Enhanced Computational and Spectroscopic Characterization

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound. Density functional theory (DFT) calculations could be employed to determine its conformational preferences, electronic properties, and reaction mechanisms. Such studies would provide valuable insights that could guide experimental work.

Spectroscopic characterization, particularly using nuclear magnetic resonance (NMR), is crucial for confirming the structure and purity of fluorinated compounds. 19F NMR is an especially powerful technique due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which allows for the unambiguous identification of fluorine-containing molecules. bldpharm.com Detailed 1H, 13C, and 19F NMR data for this compound would be a valuable addition to the chemical literature.

Emerging Applications in Novel Chemical Technologies and Materials

The unique properties imparted by the trifluoromethyl group suggest that this compound could find applications in a variety of advanced materials. The long hydrophobic alkyl chain combined with the lipophobic and hydrophobic nature of the trifluoromethyl group could make it a useful component in the synthesis of:

Surfactants and Coatings: The amphiphilic nature of this molecule could be exploited in the design of novel surfactants for specialized applications. researchgate.net Its incorporation into polymers could lead to materials with enhanced water and oil repellency. service.gov.uk

Liquid Crystals: The rod-like shape of the molecule and the presence of the polar amine and trifluoromethyl groups could make it a candidate for use in liquid crystal formulations.

Self-Assembled Monolayers (SAMs): The amine group can anchor the molecule to various surfaces, while the fluorinated tail would create a low-energy, non-stick surface.

Broader Impact on Fluorine Chemistry and Organic Synthesis

The study of well-defined, yet under-explored molecules like this compound contributes to the fundamental understanding of structure-property relationships in organofluorine chemistry. Research into its synthesis and reactivity can lead to the development of new synthetic methodologies that are applicable to a wider range of fluorinated compounds.

Furthermore, the availability of such building blocks expands the toolbox for medicinal and materials chemists, enabling the synthesis of novel molecules with tailored properties. nih.gov The insights gained from studying the subtle effects of the distal trifluoromethyl group on the reactivity of the amine functionality can inform the design of more complex and functional molecules in the future.

Q & A

Q. What are the recommended synthetic routes for 8,8,8-Trifluorooctan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination of 8,8,8-trifluorooctanal using ammonia and a reducing agent like sodium cyanoborohydride. Reaction optimization is critical: pH control (6–7) and low temperatures (0–5°C) minimize side reactions such as over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Hydrochloride salt formation (e.g., using HCl gas in ether) improves stability for storage .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : NMR identifies trifluoromethyl signals (δ -60 to -70 ppm). NMR distinguishes amine protons (δ 1.5–2.5 ppm, broad) and methylene groups adjacent to fluorine (δ 2.8–3.2 ppm) .

- LC-MS : Electrospray ionization (ESI+) confirms molecular ion peaks (expected m/z: 216.1 for free amine; 252.5 for hydrochloride salt).

- Elemental Analysis : Validate C, H, N, and F content (±0.3% theoretical) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Stability tests show degradation <5% over 6 months at -20°C in anhydrous conditions. Avoid prolonged exposure to light or moisture, which hydrolyzes the amine group. For aqueous workflows, use freshly prepared solutions buffered at pH 7–8 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from:

- Purity Variability : Validate batches via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Impurities >1% can skew bioassays .

- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize false negatives. Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC) .

- Structural Analogues : Compare with related fluorinated amines (e.g., 6,6-difluorospiro derivatives) to isolate the trifluoromethyl group’s contribution .

Q. What role does the trifluoromethyl group play in modulating pharmacokinetic properties?

Methodological Answer: The -CF group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogues, improving membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : Resistance to cytochrome P450 oxidation (tested in liver microsomes) due to fluorine’s electronegativity.

- Target Binding : NMR titration studies reveal hydrophobic interactions with aromatic residues in enzyme active sites (e.g., kinases) .

Q. How can computational modeling guide the design of this compound-based probes?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target proteins (e.g., GPCRs). Focus on fluorine’s van der Waals interactions .

- QM/MM Calculations : Assess the electronic effects of -CF on amine basicity (pK shifts from ~10.5 to ~9.2) .

- MD Simulations : Evaluate conformational stability in lipid bilayers (NAMD/GROMACS) to optimize blood-brain barrier penetration .

Q. What analytical challenges arise in detecting degradation products, and how can they be mitigated?

Methodological Answer: Common degradation pathways include:

- Hydrolysis : Formation of 8,8,8-trifluorooctanol and ammonium salts. Monitor via NMR or GC-MS .

- Oxidation : Amine-to-nitrone conversion under aerobic conditions. Use LC-MS/MS with MRM transitions (e.g., m/z 216 → 198) for trace detection .

- Storage Artifacts : Implement inert-atmosphere storage (argon) and desiccants to suppress degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.